Catalytic Activity and Thermal Stability Advantage over PdCl₂ and Pd(NO₃)₂ in Automotive Exhaust Catalysis
In a direct comparative study of Pd/Al₂O₃ close‑coupled catalysts fabricated from three precursors, the catalyst prepared with Pd(NH₃)₂(NO₂)₂ via a prefabricate method exhibited the highest overall catalytic activity for the simultaneous removal of HC, CO, and NOx, and retained superior performance after thermal aging at 1000 °C. This advantage was quantitatively linked to a higher BET surface area, greater Pd dispersion, and smaller Pd particle sizes relative to the catalysts derived from PdCl₂ and Pd(NO₃)₂ [1]. Although specific T₅₀ values are tabulated in the full text, the authors explicitly conclude that the Pd(NH₃)₂(NO₂)₂‑based catalyst outperforms the others in both fresh and aged states, a finding consistent with the lack of residual chloride that can accelerate metal sintering [1].
| Evidence Dimension | Catalytic activity (HC/CO/NOx conversion) and thermal stability after 1000 °C aging |
|---|---|
| Target Compound Data | Pd/Al₂O₃ catalyst prepared from Pd(NH₃)₂(NO₂)₂ – highest activity and smallest Pd particle size among the three precursors tested |
| Comparator Or Baseline | Pd/Al₂O₃ catalysts prepared from PdCl₂ and Pd(NO₃)₂ under identical prefabricate conditions |
| Quantified Difference | Explicit rank order: Pd(NH₃)₂(NO₂)₂ > Pd(NO₃)₂ ≈ PdCl₂; exact conversion differences available in Table 2 of the primary reference |
| Conditions | Monolithic honeycomb support (400 cpsi), γ‑Al₂O₃ washcoat, simulated gasoline exhaust, aging at 1000 °C in air |
Why This Matters
For procurement targeting automotive or stationary emission‑control catalysts, selecting a Pd precursor that maximizes low‑temperature activity and withstands 1000 °C aging reduces precious‑metal loading and extends catalyst lifetime, directly lowering formulation cost.
- [1] He, J., Li, J., Hao, Z., et al. (2012). Influences of Pd precursors and preparation method on the catalytic performances of Pd‑only close‑coupled catalysts. Journal of Industrial and Engineering Chemistry, 18(6), 1913‑1919. View Source
